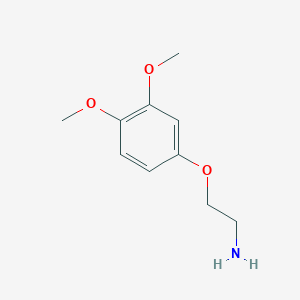

2-(3,4-Dimethoxy-phenoxy)-ethylamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15NO3 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenoxy)ethanamine |

InChI |

InChI=1S/C10H15NO3/c1-12-9-4-3-8(14-6-5-11)7-10(9)13-2/h3-4,7H,5-6,11H2,1-2H3 |

InChI Key |

YHZOBQKNTYURDW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)OCCN)OC |

Origin of Product |

United States |

Contextual Significance of Phenoxyethylamine Scaffold in Chemical Research

The phenoxyethylamine scaffold is recognized in medicinal chemistry as a "privileged structure". nih.gov This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, thereby serving as a foundational template for the design of novel therapeutic agents. The terminal phenoxy group, in particular, is a moiety found in many modern drugs and is often crucial for their biological activity. nih.gov

The versatility of the phenoxyethylamine structure stems from its combination of an aromatic ring, a flexible ethyl chain, and a basic amine group. This arrangement allows for a variety of interactions with biological receptors, including hydrophobic, hydrogen bonding, and ionic interactions. nih.gov Research has demonstrated that modifications to the phenoxy ring, such as the introduction of substituents, can significantly influence the compound's binding affinity and selectivity for specific targets. nih.gov For instance, studies on phenoxyethanamine derivatives have shown that ortho-substitution on the phenoxy group can modulate hydrophobic interactions, which is a key factor in their activity at serotonin (B10506) receptors like 5-HT1A. nih.gov

The broader 2-phenethylamine framework, which is structurally analogous, is also of immense importance. It is found in a wide array of natural products, including endogenous catecholamines like dopamine (B1211576) and norepinephrine, which are vital neurotransmitters. mdpi.comresearchgate.net This natural precedent has established the 2-phenethylamine motif as a critical component in medicinal chemistry for developing ligands that target a vast range of receptors and transporters, including adrenergic, dopamine, and serotonin receptors. mdpi.comresearchgate.net The exploration of phenoxyacetamide derivatives, another related class, has also revealed potential applications, with some compounds showing promise as cytotoxic agents against cancer cell lines. mdpi.com

Overview of Research Directions for 2 3,4 Dimethoxy Phenoxy Ethylamine Derivatives

Strategies for Phenoxy Ether Bond Formation

The creation of the phenoxy ether bond is a critical step in the synthesis of this compound and related compounds. Various methods have been developed, each with its own advantages and applications.

Alkylation of Phenolic Precursors with Halogenated Ethylamine (B1201723) Derivatives

A foundational approach to forming the phenoxy ether linkage is through the alkylation of a phenolic precursor, such as 3,4-dimethoxyphenol, with a suitable halogenated ethylamine derivative. This nucleophilic substitution reaction, a variation of the Williamson ether synthesis, is a common and effective method. The reaction typically involves the deprotonation of the phenol (B47542) with a base to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the halogenated ethylamine.

Another powerful method for this transformation is the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with an alcohol. Traditional Ullmann reactions often require harsh conditions, including high temperatures (frequently over 210°C) and the use of high-boiling polar solvents like N-methylpyrrolidone, nitrobenzene, or dimethylformamide. Stoichiometric amounts of copper are also typically necessary. Modern variations of the Ullmann ether synthesis have been developed that utilize soluble copper catalysts, sometimes in the form of nanoparticles or supported on various materials, which can lead to milder reaction conditions and improved yields.

The choice of reactants and conditions can be summarized in the following table:

| Phenolic Precursor | Halogenated Ethylamine Derivative | Base | Catalyst | Solvent | Temperature |

| 3,4-Dimethoxyphenol | 2-Chloroethylamine | Potassium Carbonate | None (Williamson) | Acetone | Reflux |

| 3,4-Dimethoxyphenol | 2-Bromoethylamine | Sodium Hydride | None (Williamson) | THF | Room Temp to Reflux |

| Guaiacol (B22219) | 2-Chloro-N,N-dimethylethylamine | Sodium Hydroxide (B78521) | None (Williamson) | Toluene | Reflux |

| Phenol | 4-Chloronitrobenzene | Potassium Hydroxide | Copper | N-Methylpyrrolidone | >210°C |

In addition to the Williamson and Ullmann approaches, the Buchwald-Hartwig amination has emerged as a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen and carbon-oxygen bonds. This method can be adapted for the synthesis of aryl ethers and offers an alternative to the harsher conditions of the Ullmann reaction. The Buchwald-Hartwig reaction typically employs a palladium catalyst with a phosphine (B1218219) ligand and a base.

Reaction of Substituted Phenols with Oxazoline (B21484) Derivatives

An alternative strategy for the synthesis of phenoxy ethylamine structures involves the reaction of substituted phenols with oxazoline derivatives. Oxazolines can be synthesized from the reaction of amino alcohols with carboxylic acids or nitriles. The subsequent reaction with a phenol can proceed via a ring-opening mechanism to form the desired phenoxy ether linkage. This method offers a different retrosynthetic approach to the target molecule. For instance, various 2-substituted-2-oxazolines can be prepared from nitriles and 2-aminoethanol under Lewis acid catalysis.

Mechanistic Investigations of Ether Rearrangement in Related Systems

The synthesis of phenoxy ether structures can sometimes be complicated by rearrangement reactions. Mechanistic studies in related systems, such as the Gabriel-Colman rearrangement of quinolinimidoacetic acid derivatives, provide insight into the potential for such transformations. These studies often reveal multi-step mechanisms involving intermediates that can lead to different final products depending on the reaction conditions. Understanding these potential side reactions is crucial for optimizing the synthesis of the desired phenoxy ether.

Amine Moiety Construction and Modification

Once the phenoxy ether backbone is in place, the focus shifts to the construction and potential modification of the amine functionality.

Hydrolysis of Amide Intermediates

A common method for introducing the primary amine group is through the hydrolysis of an amide intermediate. Amides can be hydrolyzed under either acidic or alkaline conditions. Alkaline hydrolysis, for instance by heating with sodium hydroxide solution, typically yields the carboxylate salt and the free amine (or ammonia (B1221849) in the case of a primary amide). This method is widely used due to its efficiency. Tertiary amides can be more resistant to hydrolysis and may require more vigorous conditions.

A general representation of amide hydrolysis is shown below:

| Amide Intermediate | Hydrolysis Conditions | Products |

| N-(2-(3,4-dimethoxyphenoxy)ethyl)acetamide | Dilute HCl, Heat | 2-(3,4-Dimethoxyphenoxy)ethylamine hydrochloride + Acetic Acid |

| N-(2-(3,4-dimethoxyphenoxy)ethyl)benzamide | NaOH solution, Heat | 2-(3,4-Dimethoxyphenoxy)ethylamine + Sodium Benzoate |

Amine Alkylation and Reductive Amination for Substituted Analogues

To create analogues of this compound with substitutions on the nitrogen atom, amine alkylation or reductive amination are frequently employed.

Amine alkylation involves the reaction of the primary amine with an alkylating agent, such as an alkyl halide. This reaction can lead to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts, depending on the stoichiometry and reaction conditions.

Reductive amination is a versatile and widely used method for the synthesis of substituted amines. This one-pot reaction involves the condensation of a primary or secondary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be used, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity. This method is particularly valuable for creating a diverse range of N-substituted analogues. For example, reductive amination can be used to synthesize N-methyl-2-(3,4-dimethoxyphenyl)ethylamine.

The following table illustrates typical reactants for reductive amination:

| Amine | Carbonyl Compound | Reducing Agent | Product |

| 2-(3,4-Dimethoxyphenoxy)ethylamine | Formaldehyde | Sodium Triacetoxyborohydride | N-Methyl-2-(3,4-dimethoxyphenoxy)ethylamine |

| 2-(3,4-Dimethoxyphenoxy)ethylamine | Acetone | Sodium Cyanoborohydride | N-Isopropyl-2-(3,4-dimethoxyphenoxy)ethylamine |

| Ammonia | 3,4-Dimethoxybenzaldehyde | Hydrogen/Catalyst | 2-(3,4-Dimethoxyphenyl)methanamine |

Advanced Synthetic Techniques and Optimization

Modern organic synthesis increasingly relies on advanced techniques to overcome the limitations of classical methods. For the preparation of this compound and its analogues, key areas of innovation include the strategic selection of catalysts and reagents, the application of continuous flow technology, and the implementation of precise strategies to minimize impurities. These advancements are crucial for achieving high yields and the exceptional purity required in fields such as pharmaceutical development.

Catalyst and Reagent Selection for Enhanced Yields and Purity

The synthesis of the ether linkage in this compound is typically achieved via a Williamson ether synthesis. The efficiency of this SN2 reaction is highly dependent on the choice of catalysts and reagents. Phase-transfer catalysis (PTC) has emerged as a powerful technique to enhance reaction rates and yields in the O-alkylation of phenols. vapourtec.comunive.it

Phase-transfer catalysts, such as quaternary ammonium and phosphonium (B103445) salts, facilitate the transfer of the phenoxide anion from an aqueous or solid phase into an organic phase where it can react with the alkylating agent. mdpi.comresearchgate.net This circumvents the solubility issues that can hamper the reaction between the hydrophilic phenoxide and a hydrophobic alkyl halide. Commercially important catalysts include benzyltriethylammonium chloride and various tetralkylammonium salts like tetrabutylammonium (B224687) bromide (TBAB). mdpi.comresearchgate.net The selection of the catalyst can be guided by empirical parameters related to its lipophilicity, which influences its concentration and activity in the organic phase. researchgate.net

The choice of base and solvent is also critical. Strong bases like sodium hydride (NaH) are effective for generating the phenoxide, while inorganic bases such as potassium carbonate can be employed, particularly in conjunction with PTC or in packed-bed flow reactors. vapourtec.comresearchgate.net Polar aprotic solvents like DMF or DMSO are often used to solvate the cation without strongly solvating the nucleophilic anion, thereby enhancing its reactivity. nih.gov The choice of solvent has been shown to significantly impact regioselectivity, with acetonitrile (B52724) favoring the desired O-alkylation over competing C-alkylation, a key factor in ensuring high purity. beilstein-journals.org

| Catalyst/Reagent System | Reaction Type | Key Advantages | Typical Substrates |

|---|---|---|---|

| Quaternary Ammonium Salts (e.g., TBAB) | Phase-Transfer Catalysis (L-L or S-L) | Increased reaction rates, use of inorganic bases, improved yields. unive.itresearchgate.net | Phenols, Alkyl Halides |

| Phosphonium Salts (e.g., Hexadecyltributylphosphonium bromide) | Phase-Transfer Catalysis | Higher thermal stability compared to ammonium salts. mdpi.com | Phenols, Alkyl Halides |

| Crown Ethers / Cryptands | Phase-Transfer Catalysis | Enhance nucleophilicity by complexing with the cation. vapourtec.comresearchgate.net | Alkoxides, Alkyl Halides |

| Potassium Carbonate (K2CO3) | Heterogeneous Base | Facilitates reaction, easily removed by filtration, suitable for packed-bed reactors. vapourtec.com | Phenols, Thiols, Amines |

| Sodium Hydride (NaH) | Strong Base | Irreversibly deprotonates alcohols to form alkoxides. researchgate.net | Alcohols, Phenols |

Continuous Flow Reactor Applications in Phenoxyethylamine Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and improved scalability. beilstein-journals.orgspringernature.com These benefits are particularly relevant for the synthesis of fine chemicals like phenoxyethylamines.

For the O-alkylation of phenols, continuous flow reactors, such as packed-bed reactors (PBRs) and microreactors, provide an ideal environment for optimizing reaction conditions. researchgate.netacademie-sciences.fr In a PBR setup, a solid-supported base like potassium carbonate can be used, simplifying the workup process as the base is retained within the reactor. vapourtec.com This approach has been demonstrated for the alkylation of phenols, although higher temperatures and longer residence times may be required compared to more reactive substrates like thiols. vapourtec.com

The use of phase-transfer catalysis is also highly amenable to flow systems. Liquid-liquid PTC reactions can be performed in continuous stirred-tank reactors (CSTRs) or tubular reactors. The segmented flow generated in microreactors enhances the interfacial area between the immiscible phases, leading to faster mass transfer and significantly reduced reaction times compared to batch conditions. researchgate.netresearchgate.net For instance, the O-alkylation of substituted phenols using TBAB as a catalyst in a flow system afforded the desired ethers in high yields with very short residence times. researchgate.net A study on the synthesis of guaiacol glycidyl (B131873) ether, a related compound, in a novel continuous stirred multiphase reactor demonstrated 76% conversion and 85% selectivity, showcasing the potential for continuous reuse of the catalyst phase. mdpi.comresearchgate.net

Automated flow systems, which can integrate reaction, work-up, and purification steps, further enhance efficiency and reduce waste. researchgate.netnih.gov The ability to safely operate at elevated temperatures and pressures in flow reactors can also accelerate reaction rates and improve yields. nih.gov

| Reactor Type | Methodology | Key Features & Advantages | Example Application |

|---|---|---|---|

| Packed-Bed Reactor (PBR) | Solid-Liquid Alkylation | Heterogeneous base (e.g., K2CO3) is contained; simplified product isolation. vapourtec.comacademie-sciences.fr | Alkylation of phenols and other nucleophiles. vapourtec.com |

| Continuous Stirred-Tank Reactor (CSTR) | Liquid-Liquid PTC | Good mixing, suitable for reactions with suspended solids. mdpi.com | Synthesis of Guaiacol Glycidyl Ether. mdpi.com |

| Microreactor / Coil Reactor | Liquid-Liquid PTC (Segmented Flow) | High surface-to-volume ratio, excellent mass/heat transfer, short reaction times. researchgate.nettue.nl | O-alkylation of substituted phenols. researchgate.net |

| Automated Telescoped System | Multi-step Synthesis | Integrates multiple reaction and purification steps, reduces waste and operator interaction. researchgate.netnih.gov | Pharmaceutical synthesis. researchgate.netnih.gov |

Strategies for Byproduct Reduction and Purity Enhancement

Achieving high purity is paramount in the synthesis of chemical intermediates. In the Williamson ether synthesis of this compound, a primary challenge is the potential for competing side reactions, which lead to the formation of impurities.

A significant byproduct can arise from the ambident nature of the phenoxide nucleophile, which can undergo C-alkylation in addition to the desired O-alkylation. This leads to the formation of undesired isomers. The regioselectivity of the reaction is highly influenced by the reaction conditions. For example, the choice of solvent can have a profound effect, with polar aprotic solvents generally favoring O-alkylation. beilstein-journals.org A detailed study on a Williamson ether synthesis demonstrated that the ratio of O- to C-alkylation could be shifted dramatically from 72:28 in methanol (B129727) to 97:3 in acetonitrile, highlighting the importance of solvent screening. beilstein-journals.org

Another common side reaction, particularly with secondary or tertiary alkyl halides, is elimination (E2), which produces an alkene instead of the desired ether. nih.govmasterorganicchemistry.com To minimize this, primary alkyl halides are strongly preferred as the electrophile. nih.govmasterorganicchemistry.com In the synthesis of the target compound, this would involve using a 2-haloethylamine derivative.

Purification strategies are essential for removing any byproducts that do form. Standard techniques include:

Extraction: Utilizing pH adjustments to separate the basic amine product from neutral or acidic impurities. For example, after the reaction, the mixture can be acidified to protonate the amine, rendering it water-soluble and allowing for the removal of non-basic organic impurities by extraction. Subsequent basification of the aqueous layer liberates the free amine, which can then be extracted into an organic solvent.

Crystallization: The final product or a salt form (e.g., hydrochloride) can often be purified by recrystallization from a suitable solvent system to remove minor impurities.

Chromatography: For achieving very high purity, column chromatography using silica (B1680970) gel or other stationary phases can be employed to separate the target compound from closely related impurities. google.com

In continuous flow systems, in-line purification techniques, such as liquid-liquid extraction or passing the product stream through a scavenger resin, can be integrated to create a seamless process that delivers a high-purity product directly. researchgate.net

Chemical Transformations and Derivatization Strategies

Reactions at the Amine Functionality

The primary amine group is a key site for derivatization, readily undergoing reactions typical of nucleophilic amines to form a variety of functional groups.

The primary amine of 2-(3,4-dimethoxy-phenoxy)-ethylamine can be readily acylated to form corresponding amides. This common transformation is typically achieved by reaction with acylating agents such as acyl chlorides or acid anhydrides. The reaction proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. This reaction is fundamental in converting the basic amine into a neutral amide linkage, significantly altering the molecule's electronic and hydrogen-bonding characteristics. The resulting N-acyl derivatives are often stable, crystalline solids.

| Acylating Agent | Resulting Derivative |

| Acetyl Chloride | N-[2-(3,4-Dimethoxy-phenoxy)-ethyl]-acetamide |

| Benzoyl Chloride | N-[2-(3,4-Dimethoxy-phenoxy)-ethyl]-benzamide |

| Phenylacetyl Chloride | N-[2-(3,4-Dimethoxy-phenoxy)-ethyl]-2-phenylacetamide |

| Succinic Anhydride (B1165640) | 4-({2-[2-(3,4-Dimethoxyphenoxy)ethyl]amino}-4-oxobutanoic acid |

The primary amine can be converted into secondary and tertiary amines through various alkylation strategies. Direct alkylation with alkyl halides is a common method, although it can sometimes be challenging to control the degree of substitution, potentially leading to mixtures of mono-, di-alkylated products, and even quaternary ammonium (B1175870) salts.

A more controlled approach is reductive amination. In this two-step, one-pot process, the primary amine is first condensed with an aldehyde or ketone to form an imine or Schiff base intermediate. This intermediate is then reduced in situ using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to yield the corresponding secondary or tertiary amine. This method offers greater selectivity and is widely used for preparing specifically substituted amine derivatives.

| Reagents | Amine Class | Derivative Example |

| Methyl Iodide (CH₃I) | Secondary/Tertiary | N-Methyl-2-(3,4-dimethoxy-phenoxy)-ethylamine |

| Acetaldehyde, then NaBH₄ | Secondary | N-Ethyl-2-(3,4-dimethoxy-phenoxy)-ethylamine |

| Acetone, then NaBH₃CN | Secondary | N-Isopropyl-2-(3,4-dimethoxy-phenoxy)-ethylamine |

| Benzyl Bromide (C₆H₅CH₂Br) | Secondary/Tertiary | N-Benzyl-2-(3,4-dimethoxy-phenoxy)-ethylamine |

Derivatization of the Aromatic Ring System

The 3,4-dimethoxyphenoxy moiety is an activated aromatic system, susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents.

The aromatic ring of the this compound core is highly activated towards electrophilic aromatic substitution (SEAr). wikipedia.org This reactivity is due to the strong electron-donating effects of the two methoxy (B1213986) groups and, to a lesser extent, the alkoxy group of the phenoxy-ethylamine chain. These substituents are ortho- and para-directing. libretexts.org Given the substitution pattern, the positions most susceptible to electrophilic attack are C-2, C-5, and C-6. The precise location of substitution will depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.

Common electrophilic substitution reactions applicable to this system include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the ring. masterorganicchemistry.com

Halogenation: Reactions with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can install halogen atoms. wikipedia.org

| Reaction | Reagents | Potential Product Position(s) |

| Nitration | HNO₃ / H₂SO₄ | 2-nitro-, 5-nitro-, or 6-nitro- |

| Bromination | Br₂ / FeBr₃ | 2-bromo-, 5-bromo-, or 6-bromo- |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 2-acyl-, 5-acyl-, or 6-acyl- |

The ether linkages in this compound, particularly the aryl methyl ethers, can be cleaved under harsh acidic conditions. openstax.org Reagents such as concentrated hydrobromic acid (HBr), hydroiodic acid (HI), or strong Lewis acids like boron tribromide (BBr₃) are effective for this transformation. masterorganicchemistry.comnih.gov The mechanism typically involves the protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion (Br⁻ or I⁻) on the methyl carbon. stackexchange.com This SN2 reaction results in the demethylation of one or both methoxy groups to yield the corresponding phenolic derivatives (catechols). Cleavage of the more robust aryl-O-ethyl bond is significantly more difficult and less common under these conditions.

Synthesis of Heterocyclic and Polycyclic Derivatives Incorporating the Phenoxyethylamine Core

The β-arylethylamine motif embedded within the this compound structure is a classic precursor for the synthesis of isoquinoline-based heterocyclic systems. Two powerful named reactions for this purpose are the Bischler-Napieralski and Pictet-Spengler reactions. pharmaguideline.comquimicaorganica.org

The Bischler-Napieralski reaction allows for the synthesis of 3,4-dihydroisoquinolines. wikipedia.orgnrochemistry.com The process begins with the acylation of the primary amine of this compound (as described in section 3.1.1) to form an N-acyl derivative. This amide is then treated with a dehydrating agent and Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under reflux conditions. nrochemistry.comjk-sci.com The acid catalyzes an intramolecular electrophilic aromatic substitution, where the activated dimethoxyphenoxy ring is attacked by an intermediate nitrilium ion, leading to cyclization. wikipedia.org The presence of electron-donating methoxy groups on the aromatic ring strongly facilitates this ring-closure step. jk-sci.com Subsequent aromatization of the dihydroisoquinoline product can yield a fully aromatic isoquinoline (B145761) derivative.

The Pictet-Spengler reaction provides a route to tetrahydroisoquinoline derivatives. wikipedia.orgjk-sci.com In this reaction, this compound is condensed with an aldehyde or a ketone in the presence of an acid catalyst. wikipedia.org This initially forms a Schiff base (or imine), which is then protonated to generate a reactive iminium ion. The electron-rich aromatic ring then acts as a nucleophile, attacking the iminium carbon in an intramolecular cyclization. wikipedia.org The strong electron-donating nature of the two alkoxy groups on the ring allows this reaction to proceed under relatively mild conditions. jk-sci.com

These cyclization strategies are highly valuable as they enable the construction of complex, polycyclic molecular architectures from a relatively simple starting material, incorporating the original phenoxyethylamine core into a new heterocyclic framework.

Based on a thorough search of scientific literature and chemical databases, the specific spectroscopic data required to fully detail the advanced characterization of this compound is not publicly available. While information exists for structurally related compounds, such as the isomeric 2-(3,4-dimethoxyphenyl)ethylamine (homoveratrylamine), the analytical data for the requested phenoxy derivative, including detailed ¹H NMR, ¹³C NMR, DEPT, 2D NMR, and HRMS, could not be located.

Therefore, it is not possible to generate the article with the scientifically accurate, data-rich content as specified in the detailed outline. Constructing the article would require access to proprietary research data or the de novo synthesis and analysis of the compound, which is beyond the scope of this request.

Advanced Spectroscopic and Structural Characterization

Mass Spectrometry (MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental analytical technique for the separation and identification of volatile and semi-volatile organic compounds. For the analysis of phenethylamines, including 2-(3,4-Dimethoxy-phenoxy)-ethylamine, GC-MS provides crucial information on molecular weight and fragmentation patterns, which aids in structural elucidation.

Amines can be challenging to analyze by gas chromatography as they are active compounds that may adsorb to the chromatographic column, leading to poor peak shape (tailing). labrulez.com This issue is particularly prevalent with primary amines. labrulez.com To mitigate this, columns are typically deactivated with a basic compound, or the analytes are derivatized to form less active compounds. labrulez.comnih.gov Acylation with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) can produce derivatives with improved chromatographic properties and unique mass spectra that allow for clear identification. nih.gov

In the mass spectrometer, following electron ionization (EI), phenethylamine (B48288) derivatives typically undergo fragmentation that provides valuable structural information. nih.gov A characteristic fragmentation pathway for primary amines is the alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which results in the formation of a stable iminium ion. For this compound, this would likely lead to a major fragment ion corresponding to CH₂=NH₂⁺ at m/z 30. Other significant fragments would arise from the cleavage of the ether bond and fragmentation of the dimethoxy-substituted aromatic ring. The molecular ion peak (M⁺) may be observed, though it can be of low intensity for some amines. Chemical ionization (CI) is a softer ionization technique that can be used to enhance the abundance of the molecular ion or the protonated molecule [M+H]⁺, confirming the molecular weight of the compound. nih.gov

Table 1: Expected GC-MS Fragmentation for this compound

| Fragment Type | Potential m/z | Description |

|---|---|---|

| Molecular Ion (M⁺) | 197 | Represents the intact molecule. |

| Iminium Ion | 30 | Result of alpha-cleavage, characteristic of primary ethylamines. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for the analysis of phenethylamines in various matrices. nih.govkoreascience.kr This technique is well-suited for polar and non-volatile compounds that are not readily analyzed by GC-MS without derivatization.

The typical setup for phenethylamine analysis involves reversed-phase liquid chromatography, often using a C18 column. nih.gov The mobile phase usually consists of an aqueous component and an organic solvent like acetonitrile (B52724) or methanol (B129727), with an acidic modifier such as formic acid. nih.gov The acidic mobile phase promotes the protonation of the amine group, leading to good peak shape and efficient ionization.

Electrospray ionization (ESI) in the positive ion mode is commonly employed, as the primary amine group is readily protonated to form a protonated molecule [M+H]⁺. nih.gov In a tandem mass spectrometer, this [M+H]⁺ ion is selected as the precursor ion and subjected to collision-induced dissociation (CID) to generate characteristic product ions. Monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM) provides excellent selectivity and sensitivity for quantification. nih.gov For this compound (MW=197), the precursor ion would be the [M+H]⁺ ion at m/z 198. Product ions would result from the fragmentation of the ethylamine (B1201723) side chain and the phenoxy moiety.

Table 2: Typical LC-MS/MS Parameters for Phenethylamine Analysis

| Parameter | Description | Typical Value/Condition | Reference |

|---|---|---|---|

| Chromatography | |||

| Column | Stationary phase for separation | C18 reversed-phase | nih.gov |

| Mobile Phase | Solvents for elution | Water/Acetonitrile or Methanol with 0.1% Formic Acid | nih.gov |

| Elution Mode | Method of changing mobile phase composition | Gradient elution | nih.gov |

| Mass Spectrometry | |||

| Ionization Mode | Method for generating ions | Electrospray Ionization, Positive (ESI+) | nih.gov |

| Precursor Ion | The ion selected for fragmentation ([M+H]⁺) | m/z 198 for the target compound | nih.gov |

| Product Ions | Fragments generated from the precursor ion | Compound-specific, used for quantification and confirmation | nih.gov |

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum provides a molecular fingerprint based on the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its primary amine, ether, and substituted benzene (B151609) ring functionalities. The presence of a primary amine (-NH₂) group would be indicated by N-H stretching vibrations, typically appearing as a pair of bands in the 3500-3300 cm⁻¹ region, and N-H bending vibrations around 1650-1580 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the ethyl and methyl groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically produce several bands in the 1600-1450 cm⁻¹ region. A key feature would be the strong C-O stretching bands associated with the aryl-alkyl ether and the methoxy (B1213986) groups, which are expected in the 1300-1000 cm⁻¹ range. researchgate.net

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3500 - 3300 (two bands) | Symmetric and asymmetric stretching of the N-H bonds. |

| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 | Stretching of C-H bonds on the aromatic ring. |

| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 3000 - 2850 | Symmetric and asymmetric stretching of C-H bonds in the ethylamine and methoxy groups. |

| N-H Bend | Primary Amine | 1650 - 1580 | Scissoring vibration of the -NH₂ group. |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | In-plane stretching of the carbon-carbon bonds in the benzene ring. |

| C-O Stretch | Aryl-Alkyl Ether & Methoxy | 1300 - 1000 | Strong absorptions from asymmetric and symmetric stretching of the C-O bonds. |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. mdpi.com It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. While FT-IR is sensitive to polar bonds and changes in dipole moment, Raman spectroscopy is more sensitive to non-polar, symmetric bonds and changes in polarizability. mdpi.com

Table 4: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Description |

|---|---|---|---|

| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 | Stretching of C-H bonds on the aromatic ring. |

| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 3000 - 2850 | Stretching of C-H bonds in the ethyl and methoxy groups. |

| Aromatic Ring Stretch | Benzene Ring | ~1600 | C=C stretching within the aromatic ring. |

| Ring Breathing | Substituted Benzene | ~1000 | Symmetric radial expansion and contraction of the benzene ring, often a strong band. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. This technique is primarily used to study molecules containing chromophores, which are functional groups with π-electrons or non-bonding valence electrons.

The main chromophore in this compound is the 3,4-dimethoxyphenyl group. The presence of the benzene ring with its conjugated π-system, along with the oxygen atoms of the methoxy and ether groups that have non-bonding electrons, allows for electronic transitions, primarily π → π* transitions. Aromatic compounds typically show a strong absorption band around 200-210 nm (the E2-band) and a weaker, more structured band between 250-280 nm (the B-band). The methoxy and phenoxy substituents (auxochromes) on the benzene ring are expected to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. nih.gov The UV-Vis spectrum would therefore be expected to show an absorption maximum (λmax) in the range of 270-290 nm. researchgate.net

Table 5: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Chromophore | Expected λmax (nm) | Description |

|---|

X-ray Crystallography for Related Molecular Structures

X-ray crystallography is the most definitive method for determining the complete three-dimensional atomic structure of a crystalline solid. While a specific crystal structure for this compound was not identified in the surveyed literature, analysis of related molecular structures provides insight into the expected structural features.

A crystallographic study would reveal precise bond lengths, bond angles, and torsion (dihedral) angles, defining the molecule's conformation in the solid state. For phenoxy derivatives, the dihedral angle between the planes of the aromatic rings is a key conformational feature. nih.gov In a related 4-phenoxyphthalonitrile (B133320) structure, this angle was found to be approximately 68.5°. nih.gov For this compound, a key parameter would be the torsion angles along the C-O-C-C and O-C-C-N bonds, which would describe the orientation of the ethylamine side chain relative to the phenoxy ring.

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing. The primary amine group is capable of acting as a hydrogen bond donor, and the ether and methoxy oxygen atoms can act as hydrogen bond acceptors. Therefore, it is expected that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds, likely of the N-H···O or N-H···N type, which would link adjacent molecules into a three-dimensional lattice. nih.gov

Table 6: Structural Information Obtainable from X-ray Crystallography

| Structural Parameter | Description | Expected Features for this compound |

|---|---|---|

| Intramolecular | ||

| Bond Lengths & Angles | Precise distances and angles between bonded atoms. | Values consistent with sp² (aromatic) and sp³ (aliphatic) hybridized C, N, and O atoms. |

| Torsion Angles | Defines the conformation of the molecule. | Conformation of the ethylamine side chain; dihedral angle between the methoxy groups and the ring. |

| Intermolecular | ||

| Hydrogen Bonding | Non-covalent interactions involving H atoms. | N-H···O and/or N-H···N bonds are highly probable, influencing crystal packing. |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of chemical compounds, providing a fundamental confirmation of a substance's empirical and molecular formula. This analytical method determines the mass percentage of each element—primarily carbon (C), hydrogen (H), and nitrogen (N) for organic compounds—present in a sample. The experimentally determined percentages are then compared against the theoretical values calculated from the proposed chemical formula. A close correlation between the experimental and theoretical data serves as a strong indicator of the sample's purity and corroborates its assigned molecular structure.

For this compound, which has the chemical formula C₁₀H₁₅NO₃, the theoretical elemental composition can be precisely calculated based on the atomic weights of its constituent atoms. This theoretical data provides a benchmark for the compositional verification of synthesized or isolated samples of the compound.

The analysis is typically performed using an automated elemental analyzer. In this process, a small, precisely weighed amount of the substance is subjected to high-temperature combustion in a stream of oxygen. This combustion converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are subsequently reduced back to N₂. These resulting gases are then separated and quantified by a detector, allowing for the calculation of the mass percentage of each element in the original sample.

The research findings from elemental analysis are crucial for validating the successful synthesis of this compound. The experimentally obtained percentages for carbon, hydrogen, and nitrogen are expected to align closely with the calculated theoretical values. In practice, minor deviations are anticipated due to instrumental limitations and slight sample impurities. A generally accepted tolerance for the difference between experimental and theoretical values in the scientific literature is within ±0.4%. Therefore, experimental results falling within this range are considered to be in good agreement with the theoretical composition, thus verifying the molecular formula of the compound.

Below is a comparison of the theoretical elemental composition of this compound and the anticipated experimental results.

Table 1: Elemental Analysis Data for this compound

| Element | Theoretical % | Expected Experimental % (±0.4%) |

| Carbon (C) | 60.89 | 60.49 - 61.29 |

| Hydrogen (H) | 7.67 | 7.27 - 8.07 |

| Nitrogen (N) | 7.10 | 6.70 - 7.50 |

This rigorous verification step is indispensable in the field of chemical synthesis and analysis, ensuring the identity and purity of the compound before it is used in further research or applications.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure, yielding detailed information about its electronic landscape.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, balancing accuracy with computational cost. nih.govnih.gov For a molecule like 2-(3,4-Dimethoxy-phenoxy)-ethylamine, DFT calculations would be employed to determine its most stable three-dimensional arrangement (ground state geometry) by minimizing the energy of the system.

These calculations, often using functionals like B3LYP and basis sets such as 6-311++G(d,p), can predict key structural parameters. nih.govnih.gov A study on a related compound, 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione, utilized the B3LYP/6-311G level of theory to determine its optimized structure, bond lengths, and angles. researchgate.net Similar calculations for this compound would provide precise data on the geometry of its phenoxy, ethylamine (B1201723), and dimethoxy components.

Table 1: Representative Predicted Structural Parameters from DFT Calculations (Note: This table is illustrative, as specific data for this compound is not available. The values are based on typical parameters for similar molecular fragments.)

| Parameter | Predicted Value |

|---|---|

| C-O (Ether) Bond Length | ~1.37 Å |

| C-N (Amine) Bond Length | ~1.47 Å |

| C-C (Ethyl) Bond Length | ~1.54 Å |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxy-phenoxy ring, while the LUMO would be distributed across the aromatic system. The precise energy values of these orbitals and the resulting energy gap would be determined using DFT calculations. These values are crucial for understanding potential charge-transfer interactions and predicting reaction mechanisms. pku.edu.cn

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are hypothetical examples to illustrate the output of an FMO analysis.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 eV |

| LUMO | -0.5 eV |

| Energy Gap (ΔE) | 5.3 eV |

Molecular Electrostatic Surface Potential (MESP) Mapping

A Molecular Electrostatic Surface Potential (MESP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. wolfram.comchemrxiv.org It is invaluable for predicting how a molecule will interact with other molecules, particularly biological receptors. manipal.edu The map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). nih.govwolfram.com

For this compound, the MESP map would likely show negative potential (red) around the oxygen atoms of the methoxy (B1213986) and ether groups, as well as the nitrogen atom of the amine group, due to the presence of lone pairs of electrons. These regions represent potential hydrogen bond acceptors. The hydrogen atoms of the amine group would exhibit positive potential (blue), indicating their role as hydrogen bond donors. This detailed charge landscape is critical for understanding non-covalent interactions, such as those involved in receptor binding. manipal.edu

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs). nih.gov This method allows for the quantitative analysis of electron delocalization and hyperconjugative interactions, which contribute to molecular stability.

NBO analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For this compound, significant interactions would be expected, such as the delocalization of lone pair electrons from the oxygen and nitrogen atoms into antibonding orbitals (e.g., LP(O) → σ(C-C) or LP(N) → σ(C-H)). These interactions stabilize the molecule, and their energies provide a quantitative measure of this stability.

Table 3: Example of NBO Donor-Acceptor Interaction Analysis (Note: This table presents hypothetical data to illustrate NBO analysis results.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O1) on Methoxy | σ* (Cring-Cring) | 5.2 |

| LP (N) on Amine | σ* (C-H) | 3.8 |

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential in drug discovery for predicting the binding mode and affinity of a potential drug molecule with its biological target.

Prediction of Binding Modes with Biological Receptors

Given the structural similarity of this compound to known psychoactive phenethylamines, key biological receptors of interest include serotonin (B10506) receptors, such as 5-HT2A and 5-HT2C. researchgate.netnih.gov Molecular docking simulations would place the molecule into the binding pocket of a receptor's crystal structure (or a homology model). The simulation algorithm then samples various conformations and orientations of the ligand, scoring them based on a force field that estimates the binding energy.

The results of a docking study would predict the specific amino acid residues in the receptor's active site that interact with the ligand. For this compound, key interactions would likely involve:

Hydrogen bonding: Between the amine group (donor) and acidic residues like aspartate or glutamate. The ether and methoxy oxygens could act as hydrogen bond acceptors.

Aromatic interactions (π-π stacking): Between the dimethoxy-phenyl ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic interactions: Involving the ethyl chain and nonpolar residues.

These predicted binding modes provide a structural hypothesis for the molecule's mechanism of action at the receptor level. nih.gov

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Aspartate |

Identification of Key Interacting Residues and Ligand-Binding Site Characterization

The biological activity of a compound is intrinsically linked to its ability to bind to a specific receptor. For phenoxyethylamine derivatives, a key target class is the α1-adrenergic receptors. nih.gov Understanding the interactions between these ligands and the receptor's binding site is crucial for designing more potent and selective molecules.

Molecular docking studies, a primary tool for this purpose, have been instrumental in characterizing the binding pocket of α1-adrenergic receptors. nih.gov These studies reveal that the binding of phenoxyethylamine analogs is often governed by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces. For instance, the protonated amine group, a common feature in these compounds, typically forms a crucial ionic interaction with a conserved aspartate residue (Asp1063.32) in transmembrane helix 3 (TM3) of the receptor. nih.gov

The aromatic ring of the phenoxy group and the dimethoxy substituents of compounds like this compound are predicted to engage in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine and tryptophan within the binding pocket. mdpi.com The oxygen atoms of the methoxy groups can also act as hydrogen bond acceptors, forming additional interactions with polar residues in the vicinity. The precise nature and strength of these interactions determine the binding affinity and selectivity of the ligand for different receptor subtypes (α1A, α1B, α1D). nih.gov

Table 1: Key Interacting Residues in α1-Adrenergic Receptors for Phenoxyethylamine-like Ligands

| Interaction Type | Ligand Feature | Key Receptor Residues | Reference |

| Ionic Interaction | Protonated Amine | Asp1063.32 | nih.gov |

| Hydrogen Bonding | Ether Oxygen, Methoxy Oxygens | Serine, Threonine residues in TM5 | nih.gov |

| Hydrophobic/π-π Stacking | Aromatic Rings | Phenylalanine (TM6), Tryptophan | mdpi.com |

Pharmacophore Modeling for Activity Prediction and Design

Pharmacophore modeling is a powerful technique used to distill the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target.

Ligand-Based Pharmacophore Generation

In the absence of a high-resolution crystal structure of the receptor-ligand complex, pharmacophore models can be generated by aligning a set of active molecules and identifying common chemical features. For α1-adrenergic antagonists, ligand-based pharmacophore models have been successfully developed. nih.govresearchgate.net A typical pharmacophore for this class of compounds includes:

A positive ionizable feature, corresponding to the protonated amine.

One or more aromatic rings.

A hydrogen bond acceptor, often represented by the ether oxygen.

Hydrophobic groups, such as the methoxy substituents. researchgate.net

These features are arranged in a specific spatial orientation, with defined distances and angles between them, which is critical for productive binding to the receptor.

Structure-Based Pharmacophore Development

When the three-dimensional structure of the target receptor is available, as is the case for α1-adrenergic receptors, structure-based pharmacophores can be developed. nih.gov This involves identifying the key interaction points within the ligand-binding pocket. The resulting pharmacophore model represents the receptor's "view" of an ideal ligand. This approach can confirm and refine the features identified through ligand-based methods and often provides more detailed spatial constraints.

Validation of Pharmacophore Models for Virtual Screening

A crucial step in pharmacophore modeling is validation. A well-validated model should be able to distinguish between active and inactive compounds. This is typically achieved by screening a database of known active and inactive molecules and assessing the model's ability to prioritize the active ones. Statistically significant models can then be used for virtual screening of large chemical libraries to identify novel compounds with the potential for high activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For phenoxyethylamine derivatives, QSAR models can predict the activity of new analogs based on their physicochemical properties, also known as molecular descriptors.

Descriptors used in QSAR studies for this class of compounds often include:

Electronic descriptors: (e.g., partial charges, dipole moment) which describe the electronic properties of the molecule.

Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic descriptors: (e.g., LogP) which quantify the lipophilicity of the compound. nih.gov

A statistically robust QSAR model can provide valuable insights into the structural requirements for activity and guide the synthesis of more potent compounds. For example, a QSAR study might reveal that increasing the hydrophobicity of a particular region of the molecule leads to enhanced activity, or that a specific electronic distribution in the aromatic ring is optimal. nih.gov

Table 2: Example of Descriptors Used in QSAR Models for Adrenergic Ligands

| Descriptor Type | Example Descriptor | Property Modeled | Reference |

| Hydrophobic | LogP | Lipophilicity and membrane permeability | nih.gov |

| Electronic | Atomic Partial Charges | Electrostatic interactions | nih.gov |

| Steric | Molecular Volume | Size and fit within the binding pocket | nih.gov |

| Topological | Wiener Index | Molecular branching and connectivity | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein Flexibility

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe the conformational changes and flexibility of both the ligand and the protein over time. nih.gov For a flexible molecule like this compound, MD simulations can explore its various conformations within the binding pocket and identify the most stable binding modes.

These simulations can also reveal the dynamic nature of the receptor itself. The binding of a ligand can induce subtle changes in the receptor's structure, which are crucial for its activation or inhibition. MD simulations can capture these induced-fit effects and provide a more realistic picture of the binding event than static docking models. semanticscholar.org By analyzing the trajectories from MD simulations, one can calculate the binding free energy, which is a more accurate predictor of binding affinity than the scoring functions used in molecular docking. nih.gov

Investigation of Biological Activities and Mechanistic Insights Preclinical Focus

Receptor Interaction and Modulation Studies

No studies detailing the binding affinities (such as Kᵢ values) of 2-(3,4-Dimethoxy-phenoxy)-ethylamine at dopamine (B1211576), serotonin (B10506), or adrenergic receptors are available in the public domain. Research on structurally related phenethylamine (B48288) derivatives exists, but this data is not applicable to the specific compound .

There is no available research analyzing the functional activity of this compound at any specific neurotransmitter receptor subtypes. Consequently, its potential properties as an agonist, antagonist, partial agonist, or inverse agonist remain uncharacterized.

Enzyme Inhibition Studies

No literature was found that investigates the inhibitory activity of this compound against the enzyme DprE1, a target for antitubercular agents.

The potential for this compound to act as an inhibitor of the carbohydrate-metabolizing enzymes α-glucosidase and α-amylase has not been reported in published studies.

There are no available in vitro or preclinical studies examining the inhibitory effects or potential for drug-drug interactions of this compound via inhibition of cytochrome P450 enzymes, including the major isoform CYP3A4.

Investigations into Monoamine Oxidase (MAO) Inhibition

The direct inhibitory potential of this compound on monoamine oxidase (MAO) has not been extensively detailed in preclinical studies. However, research into structurally related compounds provides insight into the potential of the 3,4-dimethoxyphenyl moiety in MAO inhibition. A notable example is the investigation of 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI), a compound sharing the same dimethoxyphenyl group.

In preclinical evaluations, 2-DMPI was identified as a potent, mixed, and reversible inhibitor of MAO, demonstrating a significant preference for the MAO-A isoform over MAO-B. science.gov The inhibitory constants (Ki) were determined to be 1.53 µM for MAO-A and 46.67 µM for MAO-B, indicating a 30-fold higher selectivity for MAO-A. science.gov This selective inhibition of MAO-A by 2-DMPI led to a decrease in serotonin turnover in key brain regions, including the cerebral cortex, hippocampus, and striatum. science.gov Furthermore, dopamine turnover was reduced in the striatum. science.gov These neurochemical changes were associated with an antidepressant-like effect in mouse models, suggesting that the 3,4-dimethoxyphenyl scaffold is a promising feature for the design of potential MAO-A inhibitors. science.gov

MAO Inhibition Profile of 2-DMPI

| Enzyme | Inhibitory Constant (Ki) | Selectivity | Type of Inhibition |

|---|---|---|---|

| MAO-A | 1.53 µM | 30-fold for MAO-A | Mixed and Reversible |

| MAO-B | 46.67 µM |

Exploration of Topoisomerase and Cyclooxygenase (COX-2) Inhibition

Preclinical investigations into the direct inhibitory activity of this compound against topoisomerase enzymes are not extensively documented in the available scientific literature.

Regarding cyclooxygenase (COX-2) inhibition, while direct studies on this compound are limited, research on related structures containing a dimethoxyphenoxy moiety suggests potential relevance. For instance, certain derivatives incorporating a 2-(2,6-dimethoxyphenoxy)ethylamino group have been investigated for their biological activities. science.govresearchgate.net The broader class of compounds containing phenoxy and methoxy-substituted phenyl rings is frequently explored for various pharmacological effects, including anti-inflammatory properties which can be mediated through COX-2 inhibition. scispace.com However, specific data on the COX-2 inhibitory capacity of this compound itself is not currently available.

Aldose Reductase Inhibition Potential

There is a lack of specific preclinical studies investigating the potential of this compound as an inhibitor of aldose reductase. Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active in hyperglycemic states, and its inhibition is a therapeutic strategy for preventing diabetic complications. While a vast number of natural and synthetic compounds have been screened for aldose reductase inhibitory activity, specific data for this compound has not been reported in the reviewed literature.

Exploration of Potential Bioactivities in Preclinical Models

Anticancer Potential and Tubulin Polymerization Inhibition Studies

The anticancer potential of compounds related to this compound is often linked to the inhibition of tubulin polymerization, a critical process for cell division. The dimethoxy or trimethoxyphenyl moiety is a well-established pharmacophore found in many potent tubulin polymerization inhibitors that bind to the colchicine (B1669291) site on tubulin.

Although direct studies on this compound are scarce, numerous investigations have focused on derivatives containing the 3,4,5-trimethoxyphenyl group, which is structurally analogous to the 3,4-dimethoxyphenyl group. For example, a series of 2-(3',4',5'-trimethoxyanilino) derivatives were designed as antitubulin agents. These compounds were found to inhibit cancer cell growth at micromolar concentrations, induce cell cycle arrest in the G2/M phase, and lead to apoptosis by interacting with tubulin. Similarly, 2-(3,4,5-trimethoxybenzoyl)-benzo[b]furan derivatives have been shown to inhibit cancer cell growth at nanomolar concentrations by strongly interacting with the colchicine binding site of tubulin. The consistent activity across these related molecular skeletons underscores the importance of the methoxy-substituted phenyl ring for potent inhibition of tubulin polymerization.

Antiproliferative Activity of Related Tubulin Inhibitors

| Compound Class | Mechanism of Action | Reported Activity |

|---|---|---|

| 2-(3',4',5'-trimethoxyanilino) derivatives | Inhibition of tubulin polymerization, G2/M arrest, apoptosis | IC50 values from 1.1 to 4.7 µM against various cancer cell lines |

| 2-(3,4,5-trimethoxybenzoyl)-benzo[b]furan derivatives | Binds to colchicine site of tubulin | Inhibits cancer cell growth at nanomolar concentrations |

Antimicrobial and Antidiabetic Activity Investigations

In the context of antimicrobial activity, studies have been conducted on derivatives containing the (dimethoxyphenoxy)ethylamino scaffold. Specifically, compounds such as 2-Hydroxy-3-[2-(2,6-dimethoxyphenoxy)ethylamino]-propyl 4-(butoxycarbonylamino)benzoate hydrochloride have demonstrated activity against atypical mycobacteria. science.govresearchgate.net This particular derivative, along with related 2-methoxyphenoxy and 4-methoxyphenoxy analogues, showed notable activity against Mycobacterium avium subsp. paratuberculosis and Mycobacterium intracellulare. science.govresearchgate.net These findings suggest that the phenoxy-ethylamine core, when appropriately substituted, can serve as a template for developing agents with specific antimicrobial properties. However, direct antimicrobial screening data for the parent compound, this compound, is limited.

Antimalarial Activity Studies

There are no specific preclinical studies reported in the available literature that evaluate the antimalarial activity of this compound. While various chemical scaffolds containing dimethoxyphenyl groups, such as certain chalcones, have been investigated for their activity against Plasmodium species, a direct link to the phenoxy-ethylamine structure of the subject compound has not been established.

Neuroprotective Activity Research

A comprehensive search of scientific literature did not yield specific preclinical studies investigating the neuroprotective activity of 2-(3,4-Dimethoxyphenoxy)ethylamine. While research into neuroprotection is broad, with studies exploring agents that can boost nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) levels as a potential therapeutic strategy against neurodegeneration, no direct link to the subject compound was identified in the available data. nih.govnih.gov

Anti-inflammatory Properties and Mechanisms

There is no specific information available in the reviewed scientific literature concerning the preclinical anti-inflammatory properties or the mechanistic pathways of 2-(3,4-Dimethoxyphenoxy)ethylamine. The field of anti-inflammatory research is active, investigating various compounds for their ability to suppress pro-inflammatory biomarkers and modulate signaling pathways such as NF-κB and MAPK, but studies involving 2-(3,4-Dimethoxyphenoxy)ethylamine were not found. mdpi.commdpi.com

Anti-HIV Activity Studies

Preclinical studies focusing on the anti-HIV activity of 2-(3,4-Dimethoxyphenoxy)ethylamine were not identified in a thorough review of the available scientific literature. Research in this area often focuses on specific classes of compounds like nucleoside analogues, but information regarding the potential antiviral effects of the subject compound is not present in the sourced documents. nih.gov

Antidepressant-like Activity Investigations

An extensive literature search did not reveal any preclinical investigations into the antidepressant-like activity of 2-(3,4-Dimethoxyphenoxy)ethylamine. While various novel compounds are being explored for their potential to modulate monoamine neurotransmitter levels or interact with pathways implicated in depression, no studies directly assessing this activity for 2-(3,4-Dimethoxyphenoxy)ethylamine were found. nih.govresearchgate.netresearchgate.net

Antiulcer Activity Research

While no direct studies on 2-(3,4-Dimethoxyphenoxy )ethylamine were found, significant research has been conducted on the structurally similar compound, 2-(3,4-Dimethoxyphenyl)ethylamine . A series of acyl derivatives of this compound were synthesized and evaluated for their ability to prevent water-immersion stress-induced gastric ulceration in preclinical rat models. nih.gov

One of the initial lead compounds identified was N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride, which demonstrated significant antiulcer activity when administered intraperitoneally. nih.gov Further molecular modifications led to the development of derivatives with enhanced potency, particularly when administered orally. nih.gov

A key derivative, 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl] amino-N-methylbenzamide (DQ-2511), showed potent antiulcer activity at oral doses ranging from 50-400 mg/kg. nih.gov This compound and related derivatives were found to be effective against various experimentally induced gastric and duodenal ulcers in rats.

| Compound | Modification from Parent Compound | Key Finding |

|---|---|---|

| N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride | Acyl derivative | Significant antiulcer activity (intraperitoneal admin.) |

| Carbamoyl-substituted phenylamino (B1219803) derivatives (e.g., Compounds 49-51, 54, 55) | Introduction of a carbamoyl (B1232498) group to the phenylamino moiety | Retained antiulcer activity comparable to the lead compound. Compound 55 was effective orally. |

| 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl] amino-N-methylbenzamide (DQ-2511) | Alkyl substitution on the benzamide (B126) nitrogen | Potent antiulcer activity at oral doses of 50-400 mg/kg. |

Structure-Activity Relationship (SAR) Studies for Identified Biological Targets

Structure-activity relationship (SAR) studies have been explored for derivatives of the closely related compound, 2-(3,4-Dimethoxyphenyl)ethylamine , in the context of their antiulcer activity. nih.gov These preclinical investigations provide insights into the molecular features necessary for the observed biological effect.

The SAR studies were centered on the lead compound, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride. The molecule was conceptually divided into four parts for systematic modification to understand the contribution of each segment to the antiulcer activity. The key findings from these modifications are summarized below:

Phenylamino Moiety : Modifications to this part of the molecule were critical. The introduction of a carbamoyl group into the 2- or 3-position of the phenylamino ring resulted in compounds that maintained antiulcer activity comparable to the lead compound. This suggests that this substitution is well-tolerated and may contribute to favorable interactions with the biological target. nih.gov

Oral Activity : A significant finding in the SAR studies was the transition from intraperitoneally active compounds to orally active ones. While many initial derivatives were not effective when administered orally, the 3-substituted benzamide derivative (Compound 55) showed a prophylactic effect. nih.gov

Benzamide Nitrogen Substitution : Further enhancement of oral potency was achieved through alkyl substitution on the nitrogen of the benzamide group. This modification led to the development of 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl] amino-N-methylbenzamide (DQ-2511) and related compounds, which all demonstrated potent antiulcer activities upon oral administration. This highlights the importance of this specific structural feature for improving the pharmacokinetic profile and potency of these derivatives. nih.gov

These SAR studies underscore that while the 2-(3,4-dimethoxyphenyl)ethylamine scaffold is a viable starting point, specific substitutions on the acyl portion of the molecule are crucial for potent antiulcer activity, particularly for achieving oral bioavailability. nih.gov

Applications in Medicinal Chemistry and Chemical Biology Research

Role of Phenoxyethylamine as a Privileged Scaffold in Drug Design

In medicinal chemistry, a "privileged scaffold" refers to a molecular core structure that is capable of binding to multiple biological targets, making it a valuable starting point for drug design. The phenoxyethylamine moiety is recognized as such a scaffold. nih.govmdpi.com The terminal phenoxy group is a key pharmacophore component in many existing drugs, including those for viral infections and prostate conditions. mdpi.com

The significance of this scaffold lies in several key characteristics:

Target Interaction: The phenoxy group can participate in π–π stacking interactions with aromatic residues in a protein's binding site.

Hydrogen Bonding: The ether oxygen atom is capable of forming crucial hydrogen bonds, which can enhance binding affinity and selectivity for a target. mdpi.com

Structural Versatility: The scaffold allows for chemical modifications at multiple positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological activity.

This versatility has led to the inclusion of the phenoxyethylamine moiety in a wide array of drugs. For instance, medications like Tamsulosin and Silodosin, which are used in the treatment of benign prostatic hyperplasia, feature this core structure. nih.govmdpi.com The prevalence of this scaffold across different therapeutic areas underscores its importance in developing novel and effective medicines. nih.gov

Lead Compound Identification and Optimization through Rational Design

Rational drug design is a process that involves creating and modifying molecules based on a detailed understanding of their biological targets. A "lead compound" is a molecule that shows promising biological activity and serves as the starting point for optimization. danaher.com The process of lead optimization aims to refine the chemical structure of a lead to improve its efficacy, selectivity, and pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). danaher.comwuxiapptec.comresearchgate.net

The 2-(3,4-Dimethoxy-phenoxy)-ethylamine structure is an excellent candidate for lead optimization. By systematically altering different parts of the molecule, researchers can establish a Structure-Activity Relationship (SAR), which correlates changes in chemical structure with biological effects. danaher.com For example, a study on acyl derivatives of the closely related compound 2-(3,4-dimethoxyphenyl)ethylamine demonstrated this principle. The initial lead compound, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride, showed significant antiulcer activity. nih.gov Further modifications, such as adding a carbamoyl (B1232498) group to the phenylamino (B1219803) portion, led to compounds with comparable or enhanced activity. nih.gov

This iterative process of design, synthesis, and testing allows for the enhancement of drug-like properties, including metabolic stability, solubility, and permeability, while minimizing potential toxicity. wuxiapptec.com

Table 1: Example of Structure-Activity Relationship (SAR) for Phenethylamine (B48288) Derivatives This table is illustrative of the SAR process and is based on findings for related phenethylamine compounds.

| Compound/Modification | Substitution | Observed Activity/Potency |

| Lead Compound | Phenylaminoacetamide derivative | Significant antiulcer activity nih.gov |

| Derivative A | Addition of carbamoyl group at 2-position | Retained antiulcer activity nih.gov |

| Derivative B | Addition of carbamoyl group at 3-position | Retained antiulcer activity nih.gov |

| Derivative C | Alkyl substitution on benzamide (B126) nitrogen | Potent oral antiulcer activity nih.gov |

Development of Molecular Probes for Biological Systems

Molecular probes are specialized molecules used to study and visualize biological processes within living systems. The this compound scaffold can be adapted for this purpose. Through rational design, the core structure can be chemically modified to incorporate reporter groups, such as fluorescent tags, without disrupting its ability to bind to its biological target.

For example, the principles used in the rational design of fluorescent 4-styrylcoumarin derivatives for biomolecule labeling can be applied to the phenoxyethylamine scaffold. nih.gov By attaching a fluorophore, researchers can create a molecular probe that "lights up" when it binds to its target protein or receptor. This allows for the direct visualization of the target's location and concentration within cells or tissues. Such probes are invaluable tools for:

Target Validation: Confirming the presence and role of a specific biological target.

Assay Development: Creating high-throughput screening assays to discover other molecules that bind to the same target.

Understanding Mechanism of Action: Studying the molecular interactions and downstream effects of a drug candidate.

The development of these probes from the this compound core leverages its inherent binding properties to create powerful tools for chemical biology research.

Contribution to the Discovery of Novel Preclinical Therapeutic Agents

The journey from a basic chemical scaffold to a potential new drug involves extensive preclinical research. The this compound structure and its analogues have contributed significantly to the discovery of novel preclinical therapeutic agents across various disease areas.

The privileged nature of the phenoxyethylamine scaffold makes it a frequent starting point for drug discovery campaigns. nih.gov Through the process of lead identification and optimization, numerous derivatives have been synthesized and evaluated for therapeutic potential.

For instance, research into derivatives of the related 2-(3,4-dimethoxyphenyl)ethylamine led to the identification of compounds with potent antiulcer activities in animal models. nih.gov Similarly, structural analogues like 2-Hydroxy-2-(3,4-dimethoxyphenyl)ethylamine have been explored for their potential as therapeutic agents in treating neurological disorders due to their structural similarity to neurotransmitters and potential neuroprotective properties. chemimpex.com Furthermore, structure-activity studies of other dimethoxy-phenethylamine derivatives have led to the discovery of potent serotonin (B10506) 5-HT2 receptor agonists, which represent new tool molecules for investigating the therapeutic potential of activating this receptor system. nih.gov

These examples highlight how the systematic exploration of the chemical space around the this compound core can yield promising preclinical candidates for a wide range of medical conditions.

Table 2: Preclinical Therapeutic Agents Derived from or Related to the Phenethylamine Scaffold

| Compound Class/Derivative | Potential Therapeutic Application | Research Finding |

| Acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine | Anti-ulcer agents | Showed prophylactic effects against gastric ulceration in rat models. nih.gov |

| 2-Hydroxy-2-(3,4-dimethoxyphenyl)ethylamine | Neurological disorders | Explored for neuroprotective properties due to structural similarity to neurotransmitters. chemimpex.com |

| 4-Substituted-2,5-dimethoxyphenethylamines | Psychiatric/Neurological disorders | Led to the discovery of potent and long-acting serotonin 5-HT2 receptor agonists. nih.gov |

| Tamsulosin/Silodosin Analogues | Benign Prostatic Hyperplasia | Compounds bearing the phenoxyethylamine moiety showed high affinity for α1D adrenergic receptors. nih.govmdpi.com |

Q & A

Basic Research Questions

Q. What are the methodological approaches for synthesizing 2-(3,4-Dimethoxy-phenoxy)-ethylamine, and how do reaction parameters influence yield?

- Answer : The synthesis typically involves nucleophilic substitution, where 3,4-dimethoxyphenol reacts with a halogenated ethylamine derivative (e.g., 2-chloroethylamine) in the presence of a base (e.g., K₂CO₃) . Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .

- Temperature : Moderate heating (60–80°C) balances reactivity and side-product formation .

- Catalyst optimization : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems .

- Validation : Monitor reaction progress via TLC (Rf ≈ 0.3 in ethyl acetate/hexane) and confirm purity by HPLC (>95% area) .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Answer :

- NMR :

- ¹H NMR : Methoxy protons (δ 3.7–3.9 ppm, singlet), ethylamine chain (δ 2.6–2.8 ppm for NH₂; δ 1.2–1.4 ppm for CH₂) .

- ¹³C NMR : Aromatic carbons (δ 145–150 ppm for oxygenated carbons), ethylamine carbons (δ 40–45 ppm) .

- IR : C-O-C stretches (1240–1270 cm⁻¹), N-H bends (1600–1650 cm⁻¹) .

- MS : Molecular ion peak at m/z 225.1 (C₁₁H₁₇NO₃) with fragmentation patterns at m/z 181 (loss of ethylamine) .

Q. How should researchers safely handle this compound in laboratory settings?

- Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles (NIOSH/EN 166 compliant) .